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Polyneuridine aldehyde -

Polyneuridine aldehyde

Catalog Number: EVT-1588056
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Polyneuridine aldehyde is derived from the alkaloid biosynthetic pathways predominantly found in certain plant species, particularly those in the Apocynaceae family. It is classified as an aldehyde, characterized by the presence of a carbonyl group (C=O) at the terminal position of its carbon chain. This classification places it within the broader category of organic compounds that include various functional groups, influencing its chemical behavior and reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of polyneuridine aldehyde has been explored through several methodologies, primarily focusing on enantiospecific total synthesis. One notable approach involves the use of D-(+)-tryptophan methyl ester as a starting material, which undergoes a series of reactions including:

  1. Palladium-Mediated Cross-Coupling: This step facilitates the formation of key intermediates through coupling reactions.
  2. Tollens' Reaction: Employed to generate prochiral diols from aldehydes.
  3. Corey-Kim Oxidation: Utilized to selectively oxidize alcohols to aldehydes under mild conditions, yielding polyneuridine aldehyde with high diastereoselectivity .
Molecular Structure Analysis

Structure and Data

Polyneuridine aldehyde possesses a complex molecular structure characterized by a bicyclic framework typical of many indole alkaloids. The specific structural features include:

  • A carbonyl group at the C-16 position.
  • A quaternary center at C-16, influencing its stereochemistry.

Nuclear Magnetic Resonance spectroscopy has been employed to elucidate its structure, providing insights into the compound's stability and degradation pathways . The molecular formula is C16_{16}H19_{19}N1_{1}O1_{1}, highlighting its composition.

Chemical Reactions Analysis

Reactions and Technical Details

Polyneuridine aldehyde participates in various chemical reactions that are crucial for its transformation into other biologically active compounds. Key reactions include:

  • Oxidation Reactions: The compound can be oxidized to yield other functionalized derivatives, playing a pivotal role in alkaloid biosynthesis.
  • Rearrangements: Under specific conditions, polyneuridine aldehyde can undergo rearrangements that lead to different stereoisomers or related alkaloids .

The versatility in reactivity makes polyneuridine aldehyde an important intermediate in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism by which polyneuridine aldehyde acts as a precursor in biosynthetic pathways involves enzymatic transformations catalyzed by specific enzymes such as polyneuridine aldehyde esterase. This enzyme facilitates the conversion of polyneuridine aldehyde into more complex alkaloids by hydrolyzing it into less reactive forms or further modifying it through additional biochemical steps .

The detailed mechanisms often involve multiple steps including oxidation, reduction, and rearrangement processes that contribute to the diversity of alkaloid structures derived from polyneuridine aldehyde.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Polyneuridine aldehyde exhibits several notable physical and chemical properties:

These properties influence its handling in laboratory settings and applications in synthetic chemistry.

Applications

Scientific Uses

Polyneuridine aldehyde serves as a critical building block in the synthesis of various natural products with pharmacological significance. Its applications include:

  • Natural Product Synthesis: It is used extensively in synthetic routes aimed at producing complex indole alkaloids that have therapeutic effects.
  • Biochemical Studies: Researchers study polyneuridine aldehyde to understand its role in biosynthetic pathways and enzyme mechanisms involved in alkaloid formation .
Biosynthesis Pathways and Metabolic Context

Role in Monoterpenoid Indole Alkaloid (MIA) Biosynthesis

Polyneuridine aldehyde represents a crucial branch-point intermediate in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a structurally diverse class of plant natural products comprising over 3,000 known compounds [1] [9]. Its formation marks a key divergence point where biosynthetic pathways split toward distinct alkaloid skeletons, making it indispensable for generating structural diversity within this phytochemical class. The compound's significance stems from its position at the crossroads of several pharmacologically important alkaloid routes, serving as the immediate precursor for numerous bioactive molecules isolated primarily from the Apocynaceae family [1] [2].

Position in the Sarpagine-Ajmaline Alkaloid Pathway

Within the sarpagine-ajmaline alkaloid pathway, polyneuridine aldehyde occupies a central position between the sarpagan bridge enzyme (SBE)-catalyzed cyclization of geissoschizine and the polyneuridine aldehyde esterase (PNAE)-mediated transformation to epi-vellosimine [1] [3] [7]. This sequential enzymatic processing converts the relatively flexible geissoschizine precursor into the stereochemically defined, rigid polycyclic framework characteristic of sarpagine and ajmaline alkaloids. The intramolecular Mannich reaction that forms polyneuridine aldehyde from 3-dehydrogeissoschizine establishes the characteristic C5–C16 bond observed in sarpagan-type alkaloids, simultaneously generating the aldehyde functionality at C16 that becomes essential for downstream transformations [1] [9]. This reaction creates the indole-fused azabicyclo[3.3.1]nonane core that defines the structural framework for subsequent ajmaline and sarpagine alkaloids [6] [9].

Connection to Crossroad Intermediates (e.g., Geissoschizine)

Polyneuridine aldehyde originates directly from the central MIA biosynthetic intermediate geissoschizine, which functions as a molecular crossroad yielding divergent structural classes [1] [7]. Cytochrome P450 enzymes known as sarpagan bridge enzymes (SBEs) catalyze the stereospecific oxidative rearrangement of geissoschizine to polyneuridine aldehyde via an intramolecular electrophilic substitution mechanism [7]. Recent stereochemical analyses indicate SBEs predominantly produce the 16R enantiomer of polyneuridine aldehyde, though minor amounts of the 16S epimer (akuammidine aldehyde) may also form depending on the plant species and specific enzyme isoform [7]. This oxidative cyclization represents an irreversible commitment step toward sarpagine-ajmaline alkaloids, distinguishing this pathway from those leading to other MIA classes like the corynanthean or ibogan alkaloids that also derive from geissoschizine [1] [9].

Divergent Routes to Macroline- and Ajmalan-Type Alkaloids

From polyneuridine aldehyde, biosynthetic pathways diverge significantly based on subsequent enzymatic processing:

  • Ajmalan-Type Alkaloids: The primary pathway involves PNAE-catalyzed hydrolysis and decarboxylation yielding 16-epivellosimine, which undergoes further enzymatic modifications (including ring closure and reduction) to form the antiarrhythmic alkaloid ajmaline [1] [3] [5].
  • Macroline-Type Alkaloids: In alternative routes, polyneuridine aldehyde serves as precursor to alkaloids like flavopereirine through NADPH-dependent reductive processes [1]. This branch involves different enzymatic machinery that reduces the aldehyde functionality without decarboxylation, followed by structural reorganization of the E-ring [9] [6].
  • Sarpagine-Type Alkaloids: Reduction of the C16 aldehyde group without ester hydrolysis leads to alkaloids like polyneuridine [1] [5].

Table 1: Key Enzymes in Polyneuridine Aldehyde Metabolism

EnzymeFunctionCatalytic Residues/FeaturesProduct
Sarpagan Bridge Enzyme (SBE)Oxidative cyclization of geissoschizineCytochrome P450 (Fe-heme cofactor)Polyneuridine aldehyde (16R)
Polyneuridine Aldehyde Esterase (PNAE)Hydrolysis of methyl esterCatalytic triad (Ser87, Asp216, His244) [3] [8]Polyneuridine β-aldehydoacid
Spontaneous DecarboxylationNon-enzymatic decarboxylationNone (chemical instability)16-Epivellosimine
Akuammidine Aldehyde ReductaseReduction of aldehydeNADPH-dependentDihydro derivatives

Enzymatic Conversion of Polyneuridine Aldehyde

Hydrolysis and Decarboxylation via Polyneuridine-Aldehyde Esterase (PNAE)

The transformation of polyneuridine aldehyde to 16-epivellosimine represents one of the most remarkable biochemical conversions in MIA biosynthesis, mediated exclusively by the highly specialized enzyme polyneuridine-aldehyde esterase (PNAE) [3] [4] [8]. This enzyme catalyzes a seemingly simple ester hydrolysis but with extraordinary consequences:

  • Hydrolysis Step: PNAE specifically cleaves the methyl ester group at C16, producing the unstable polyneuridine β-aldehydoacid intermediate [3] [8].
  • Spontaneous Decarboxylation: The β-aldehydoacid undergoes immediate non-enzymatic decarboxylation due to the structural proximity of the aldehyde and carboxylic acid groups, releasing CO₂ and generating 16-epivellosimine [4] [5].

PNAE exhibits extraordinary substrate specificity, showing no activity against general ester substrates. Structural biology studies reveal it belongs to the α/β-hydrolase superfamily, featuring a catalytic triad composed of Ser87, Asp216, and His244 within its active site [3] [8] [10]. The crystal structure (PDB: 2WFL) shows a compact globular protein organized into two main lobes, with the active site situated in a deep cavity that perfectly accommodates polyneuridine aldehyde through specific hydrogen-bonding and hydrophobic interactions [8] [10]. This precise molecular recognition explains why PNAE cannot process structurally similar esters in the MIA pathways.

Formation of 16-Epivellosimine as a Precursor to Ajmaline

The enzymatic product of PNAE action, 16-epivellosimine, serves as the immediate precursor for ajmaline biosynthesis [3] [5]. This compound contains the complete carbon skeleton required for ajmaline formation but lacks the final ring closures and substitutions. In Rauvolfia serpentina cells, at least four specialized enzymes subsequently transform 16-epivellosimine into ajmaline through a series of stereospecific steps:

  • Vinorine synthase catalyzes the nucleophilic attack by the C7 nitrogen on the C16 aldehyde, forming the characteristic six-membered E-ring of ajmalan alkaloids.
  • Vinorine hydroxylase introduces a hydroxyl group at C21.
  • Vomilenine reductase reduces the 19,20-double bond.
  • Norajmaline N-methyltransferase installs the N-methyl group [5] [9].

The spontaneous decarboxylation following PNAE action creates the necessary chemical functionality for these subsequent ring-closure reactions. Without PNAE's specific hydrolysis, the pathway toward ajmaline and related therapeutic alkaloids would be blocked, highlighting polyneuridine aldehyde's essential role as a gateway molecule [3] [5].

Comparative Biosynthesis Across Plant Species

Occurrence in Rauvolfia serpentina and Alstonia scholaris

Polyneuridine aldehyde biosynthesis displays significant species-specific variations in enzyme expression and stereochemical outcomes:

  • Rauvolfia serpentina (Indian snakeroot): This medicinal plant represents the most extensively studied system for polyneuridine aldehyde metabolism. Its biosynthetic pathway shows strong preference for the 16R stereoisomer of polyneuridine aldehyde, efficiently converting it to 16-epivellosimine via PNAE and subsequently to ajmaline [3] [5]. Cell suspension cultures of R. serpentina have been instrumental in purifying and characterizing PNAE and identifying the corresponding gene [3].
  • Alstonia scholaris (Devil's tree): This species displays more complex stereochemical processing, with SBE enzymes producing both 16R and 16S epimers of polyneuridine aldehyde [7] [9]. Downstream enzymes, including specific aldehyde reductases and deformylases, further epimerize C16, generating unique alkaloid profiles distinct from R. serpentina. A. scholaris accumulates various sarpagine-macroline alkaloids alongside ajmaline-type compounds, reflecting its ability to shunt polyneuridine aldehyde into multiple pathways [9].
  • Catharanthus roseus (Madagascar periwinkle): Although primarily known for vinblastine/vincristine biosynthesis, this species possesses functional SBEs capable of producing polyneuridine aldehyde. However, the compound is rapidly metabolized to different products compared to Rauvolfia due to differential expression of downstream enzymes [7].

Table 2: Comparative Biosynthesis of Polyneuridine Aldehyde Across Species

Plant SpeciesPrimary Alkaloid TypesSBE StereoselectivityDownstream EnzymesNotable Alkaloids
Rauvolfia serpentinaAjmaline-typePredominantly 16REfficient PNAE expressionAjmaline, Vomilenine
Alstonia scholarisSarpagine/MacrolineMixed (16R and 16S)Diverse reductases/deformylasesAlstophyllan, Macralstonine
Catharanthus roseusBisindoles (vinca alkaloids)Limited activityLow PNAE expressionVindoline, Catharanthine
Tabernaemontana elegansIboga-typeNot characterizedLimited PNAE homologuesIbogamine, Coronaridine

Homologues in Bacterial Systems (e.g., Enterobacter cloacae)

Surprisingly, genes encoding proteins homologous to plant PNAE have been identified in bacterial genomes, suggesting potential evolutionary conservation or horizontal gene transfer of this specialized metabolic function:

  • Enterobacter cloacae: This Gram-negative bacterium possesses a gene encoding a protein with 35% sequence identity to Rauvolfia PNAE, featuring conserved catalytic triad residues (Ser, Asp, His) characteristic of α/β-hydrolases [4]. While its native substrate remains unconfirmed, heterologous expression studies suggest potential activity against ester-containing alkaloid precursors.
  • Other Bacterial Homologues: Genomic mining reveals PNAE-like sequences in several soil bacteria, including Pseudomonas and Bacillus species, often associated with plant rhizospheres [4]. These microbial enzymes may participate in detoxifying plant-derived alkaloids or in symbiotic metabolic interactions.
  • Functional Significance: The presence of PNAE homologues in bacteria suggests possible horizontal gene transfer events between plants and associated microorganisms or convergent evolution of esterase functions targeting similar molecular scaffolds [4]. Biochemical characterization shows these bacterial enzymes exhibit broader substrate specificity than their plant counterparts, possibly representing evolutionarily ancestral forms [4].

The conservation of PNAE-like enzymes across kingdoms highlights the chemical importance of the ester hydrolysis-decarboxylation reaction in specialized metabolism and provides biotechnological tools for engineering alkaloid biosynthesis in heterologous systems.

Properties

Product Name

Polyneuridine aldehyde

IUPAC Name

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,11,15,17-18,22H,8-10H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1

InChI Key

BRJNQOSDCDNITN-QZQCDTMFSA-N

Synonyms

polyneuridine aldehyde

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC

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